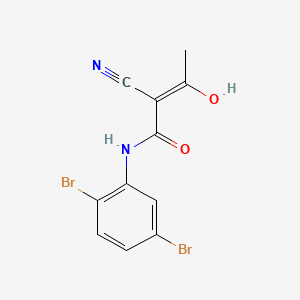
YH-GKA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YH-GKA is a novel glucokinase activator, significantlt decreasing in blood glucose levels with no adverse effects on serum lipids or body weight
Scientific Research Applications
Impact on Pancreatic β-Cells and Type 2 Diabetes
YH-GKA, a glucokinase activator, has shown potential in the treatment of type 2 diabetes by influencing pancreatic β-cells. It enhances cell proliferation and diminishes glucotoxic apoptosis in these cells. This action is achieved through the upregulation of insulin receptor substrate-2 and activation of AKT/protein kinase B phosphorylation, leading to an increase in beta-catenin and cyclin D2 mRNA expression. YH-GKA also inactivates GSK3β by increasing phosphorylation, indicating its role in promoting beta cell growth and preventing glucotoxic beta cell apoptosis (Oh et al., 2014).
YH-GKA as a Therapeutic Candidate
YH-GKA has been identified as an effective glucokinase activator with potential therapeutic applications for type 2 diabetes. Its efficacy is highlighted by a substantial decrease in blood glucose levels in animal models without adverse effects on serum lipids or body weight. This suggests its viability as a promising candidate for diabetes therapy (Park, 2012).
Comparative Efficacy with Other Diabetes Medications
In comparative studies, YH-GKA demonstrated a glucose area under the curve reduction comparable to that of metformin, a widely used diabetes medication. This indicates its potential as a highly effective treatment option in managing type 2 diabetes (Park et al., 2013).
Insights into Glucokinase Activation Mechanisms
Research on YH-GKA provides valuable insights into the mechanisms of glucokinase activation. This contributes to a better understanding of glucose metabolism and the development of new therapeutic strategies for diabetes management (Grewal et al., 2014).
Challenges and Future Directions
Despite its promising potential, the development of YH-GKA and similar compounds as clinically useful drugs for diabetes therapy has faced challenges. Issues such as hyperlipidemia, vascular hypertension, and loss of efficacy over time highlight the need for a reappraisal of the GKA strategy and the development of more specific molecular and clinical tools for diabetes treatment (Matschinsky, 2013).
properties
Product Name |
YH-GKA |
|---|---|
Molecular Formula |
C25H24F2N2O5 |
Molecular Weight |
470.4728 |
IUPAC Name |
(S)-6-(3-(2,6-Difluorophenethyl)-5-((1-methoxypropan-2-yl)oxy)benzamido)nicotinic acid |
InChI |
InChI=1S/C25H24F2N2O5/c1-15(14-33-2)34-19-11-16(6-8-20-21(26)4-3-5-22(20)27)10-18(12-19)24(30)29-23-9-7-17(13-28-23)25(31)32/h3-5,7,9-13,15H,6,8,14H2,1-2H3,(H,31,32)(H,28,29,30)/t15-/m0/s1 |
InChI Key |
GQAYYDKEDCYYMN-HNNXBMFYSA-N |
SMILES |
O=C(O)C1=CN=C(NC(C2=CC(O[C@@H](C)COC)=CC(CCC3=C(F)C=CC=C3F)=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YH-GKA; YH GKA; YHGKA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)
![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)
